BenchChemオンラインストアへようこそ!

Ornithylaspartate

Ammonia detoxification Urea cycle Preclinical pharmacology

Ornithylaspartate (LOLA) is the only ammonia scavenger that simultaneously drives the hepatic urea cycle and glutamine synthetase pathways. In severe HE, IV LOLA added to standard therapy reduces 28-day mortality from 41.8% to 16.4% (p=0.001). Oral LOLA matches lactulose efficacy with 95% fewer GI side effects, doubles MHE reversal, and preserves skeletal muscle ammonia-clearing capacity. Stock this evidence-backed, dual-mechanism API for hepatic encephalopathy management and metabolic liver disease research.

Molecular Formula C9H19N3O6
Molecular Weight 265.26 g/mol
Cat. No. B7821081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnithylaspartate
Molecular FormulaC9H19N3O6
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C[NH3+].C(C(C(=O)[O-])N)C(=O)O
InChIInChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
InChIKeyIXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ornithylaspartate (LOLA) Procurement Guide: A Stable Dual-Amino-Acid Salt for Ammonia Detoxification in Hepatic Encephalopathy


Ornithylaspartate, the stable salt of L-ornithine and L-aspartic acid (synonyms: L-Ornithine L-Aspartate, LOLA), is a non-absorbable-disaccharide-sparing, systemically acting ammonia scavenger. It dissociates upon oral or intravenous administration into its two constituent endogenous amino acids, which are absorbed via active intestinal transport with a bioavailability of 82.2% ± 28% and a short elimination half-life of approximately 40 minutes [1]. Unlike gut-restricted ammonia-lowering strategies, LOLA activates two complementary metabolic pathways simultaneously: ornithine drives the hepatic urea cycle via carbamoyl phosphate synthetase-1 activation in periportal hepatocytes, while both ornithine and aspartate are transaminated to glutamate, fueling glutamine synthetase-mediated ammonia fixation in perivenous hepatocytes, skeletal muscle, and brain [2]. This dual-mechanism architecture directly addresses the systemic hyperammonemia that underlies both overt and minimal hepatic encephalopathy in cirrhosis.

Why Ornithylaspartate Cannot Be Substituted with Single Amino Acids, Lactulose, or Branched-Chain Amino Acids in Ammonia-Lowering Protocols


Substituting LOLA with L-ornithine alone, L-aspartate alone, lactulose, or branched-chain amino acids (BCAAs) leads to quantifiably inferior ammonia detoxification because none of these alternatives simultaneously activates both the urea cycle and glutamine synthetase pathways in liver, skeletal muscle, and brain. In a direct preclinical head-to-head comparison in portacaval-shunted hyperammonemic rats, L-ornithine-L-aspartate (OA) increased urea production by 86%, whereas L-ornithine alone achieved only a 39% increase relative to controls, demonstrating that aspartate is required for full urea cycle throughput [1]. Aspartate alone is ineffective as an ammonia scavenger [2]. Lactulose acts solely by acidifying the colonic lumen and reducing gut ammonia production; it does not metabolically clear ammonia already in the systemic circulation, and its use is associated with significantly higher rates of GI adverse events including diarrhea, bloating, and flatulence [3]. BCAAs function primarily as nutritional supplements with modest effects on liver function but lack direct urea cycle or glutamine synthetase activation [2]. LOLA also uniquely prevents cirrhosis-related sarcopenia, thereby preserving skeletal muscle—the body's largest extrahepatic ammonia-clearing organ—a property not shared by any of the comparators listed [2].

Ornithylaspartate (LOLA) Quantitative Evidence Guide: Head-to-Head Differentiation Against Lactulose, L-Ornithine, and Standard of Care


Urea Production: LOLA Achieves 86% Increase vs 39% for L-Ornithine Alone in Hyperammonemic Rats

In a direct head-to-head preclinical comparison, L-ornithine-L-aspartate (OA) produced an 86% increase in urea production over controls, whereas L-ornithine (ORN) alone achieved only a 39% increase, establishing that the aspartate moiety is quantitatively required for full urea cycle activation. Blood ammonia was reduced by 39% with OA vs 34% with ORN, and brain ammonia was reduced by 22% vs 42% respectively. These differences were measured in portacaval-shunted rats receiving continuous intravenous ammonium-acetate infusion to maintain steady-state blood ammonia at 500–800 µM, with OA or ORN infused at 3.0 mmol·kg bw⁻¹·h⁻¹ for 4 hours [1]. The aspartate component also uniquely suppressed ammonia-induced astrocyte swelling in primary cultures, an effect not achieved by ornithine alone [1]. This demonstrates that procurement of the intact LOLA salt—not L-ornithine alone—is essential for the dual-pathway ammonia clearance that defines its clinical efficacy.

Ammonia detoxification Urea cycle Preclinical pharmacology

Neuropsychometric Improvement with Equivalent Ammonia Reduction: Oral LOLA vs Lactulose Head-to-Head RCT

In a randomized, lactulose-controlled trial in 20 cirrhotic patients with hyperammonemic hepatic encephalopathy (Child-Pugh 9.2 in both arms), oral LOLA (6 g/day) and lactulose both significantly reduced serum ammonia over 2 weeks: LOLA from 141.6 ± 9.1 to 96.9 ± 9.3 µg/dL (−31.6%) vs lactulose from 120.4 ± 8.1 to 91.4 ± 10 µg/dL (−24.1%) [1]. Critically, only the LOLA group showed statistically significant improvements in mental status (1.0 ± 0.14 → 0.4 ± 0.16, p<0.05), Number Connection Test (184 ± 43 → 88 ± 7 seconds, p<0.05), asterixis score (14.6 ± 2.8 → 6.7 ± 1.5, p<0.05), and EEG frequency (6.8 ± 0.6 → 8.1 ± 0.2 Hz, p<0.05); no corresponding neuropsychometric improvements were reported in the lactulose arm [1]. The lactulose group reported increased defecation frequency and higher incidence of abdominal pain and flatulence, while LOLA showed 100% compliance vs 94% for lactulose [1].

Hepatic encephalopathy Psychometric testing Cirrhosis

28-Day Mortality Reduction in Severe Overt HE: IV LOLA Added to Lactulose+Rifaximin vs Standard Dual Therapy Alone

In a double-blind, randomized, placebo-controlled trial of 140 cirrhotic patients with grade III–IV overt hepatic encephalopathy, adding intravenous LOLA (30 g/24 h continuous infusion for 5 days) to background lactulose plus rifaximin produced: a significantly higher rate of HE grade improvement at day 5 (92.5% vs 66.0%, p<0.001), a shorter mean time to recovery (2.70 ± 0.46 vs 3.00 ± 0.87 days, p=0.03), and a substantially lower 28-day mortality (16.4% vs 41.8%, p=0.001) [1]. Significantly greater reductions in blood ammonia, interleukin-6, and TNF-α were also observed in the LOLA arm [1]. The number needed to treat (NNT) to prevent one death at 28 days was approximately 4.

Overt hepatic encephalopathy Mortality Critical care hepatology

GI Tolerability: LOLA Reduces Non-Serious Adverse Events by 95% vs Lactulose (Cochrane Meta-Analysis)

A Cochrane systematic review including 29 randomized clinical trials with 1,891 participants compared LOLA against placebo/no-intervention and against active comparators including lactulose [1]. In direct comparison with lactulose, LOLA demonstrated a risk ratio for non-serious adverse events of 0.05 (95% CI 0.01–0.18), representing a 95% relative risk reduction, based on 292 participants across 2 RCTs [1][2]. Specific GI adverse events favored LOLA: diarrhea RR 0.03 (95% CI 0.00–0.54), bloating RR 0.05 (95% CI 0.00–0.77), flatulence RR 0.05 (95% CI 0.00–0.77), and abdominal pain/discomfort RR 0.07 (95% CI 0.00–1.13) [2]. LOLA and lactulose demonstrated similar effectiveness for HE improvement (RR 0.88, 95% CI 0.57–1.35), indicating that the tolerability advantage does not come at the cost of reduced efficacy [1].

Drug tolerability Adverse events Cirrhosis

Network Meta-Analysis: LOLA Ranked Best for Ammonia Reduction Among Pharmacologic Agents in Hepatic Encephalopathy

A 2024 frequentist network meta-analysis comparing multiple treatment options for hepatic encephalopathy concluded that 'LOLA reduced ammonia best, followed by Nitazoxanide and finally Lactulose' [1]. In the quantitative analysis, LOLA demonstrated a statistically significant mean difference in ammonia reduction of −22.62 (95% CI −39.16 to −6.07) compared to placebo, and −19.17 (95% CI −38.01 to −0.32) compared to probiotics [1]. This network meta-analysis incorporated both direct and indirect treatment comparisons across published RCTs, allowing ranking of LOLA relative to lactulose, rifaximin, probiotics, albumin, and combination therapies. The study also found that lactulose+rifaximin was the best combination for reducing overt HE incidence, while LOLA was the single agent with the greatest ammonia-lowering magnitude [1].

Network meta-analysis Ammonia-lowering Comparative effectiveness

Minimal HE Reversal and Overt HE Prevention: LOLA More Than Doubles Recovery Odds vs Placebo (Meta-Analysis)

A 2024 meta-analysis of 6 RCTs comprising 292 cirrhotic patients with minimal hepatic encephalopathy (MHE) found that LOLA, compared to placebo or no intervention, more than doubled the odds of MHE reversal: RR = 2.264 (95% CI 1.528–3.352, P = 0.000, I² = 0.0%) [1]. For the prevention of progression to overt hepatic encephalopathy (OHE), LOLA reduced the risk by 78%: RR = 0.220 (95% CI 0.076–0.637, P = 0.005, I² = 0.0%) [1]. Subgroup analysis indicated that oral LOLA (RR = 2.648, 95% CI 1.593–4.402, P = 0.000) appeared more likely to reverse MHE than intravenous LOLA (RR = 1.669, 95% CI 0.904–3.084, P = 0.102), though both routes trended favorably [1].

Minimal hepatic encephalopathy Disease prevention Cirrhosis

Ornithylaspartate (LOLA) Best-Fit Application Scenarios Driven by Quantitative Differentiation Evidence


Severe Overt Hepatic Encephalopathy (Grade III–IV): IV LOLA as Add-On to Lactulose + Rifaximin for Mortality Reduction

In hospitalized cirrhotic patients with grade III–IV overt HE, adding intravenous LOLA (30 g/24 h continuous infusion for 5 days) to background lactulose and rifaximin reduces 28-day mortality from 41.8% to 16.4% (p=0.001, NNT≈4), accelerates recovery by 0.3 days (p=0.03), and increases the rate of HE grade improvement from 66% to 92.5% (p<0.001) [1]. This scenario is directly supported by the Jain et al. 2022 double-blind RCT (n=140). Procurement rationale: hospitals managing decompensated cirrhosis and acute-on-chronic liver failure should stock IV LOLA to improve survival in the sickest HE cohort, where standard dual therapy alone leaves a >40% 28-day mortality risk.

Lactulose-Intolerant Patients Requiring Long-Term Ammonia Control: Oral LOLA as a GI-Sparing Alternative

For cirrhotic patients who cannot tolerate lactulose due to diarrhea, bloating, flatulence, or abdominal pain, oral LOLA provides equivalent HE control efficacy (RR 0.88, 95% CI 0.57–1.35, non-significant vs lactulose) with a 95% lower risk of non-serious GI adverse events (RR 0.05, 95% CI 0.01–0.18) [1]. The oral formulation at 6–18 g/day achieves bioavailability of 82.2% and can be used for chronic maintenance therapy [2]. Procurement rationale: ambulatory hepatology clinics and long-term care facilities should stock oral LOLA granules/sachets to maintain ammonia control in patients who discontinue lactulose due to intolerable GI side effects.

Minimal Hepatic Encephalopathy (MHE): Oral LOLA for Reversal and Prevention of Overt HE Progression

In cirrhotic patients diagnosed with MHE via psychometric testing, oral LOLA more than doubles the probability of MHE reversal (RR 2.264, P=0.000) and reduces the risk of progression to overt HE by 78% (RR 0.220, P=0.005) compared to placebo or no intervention, based on meta-analysis of 6 RCTs with 292 patients [1]. Oral LOLA showed particularly strong efficacy for MHE reversal (RR 2.648, P=0.000) [1]. Procurement rationale: hepatology centers with MHE screening programs should procure oral LOLA as a first-line pharmacologic intervention for MHE, as it is the only agent with meta-analytic evidence for both reversal of subclinical impairment and prevention of clinical decompensation.

Pharmaceutical Development: Stable Salt Formulation with Dual-Amino-Acid Synergy for Non-HE Metabolic Indications

Beyond hepatic encephalopathy, LOLA's mechanism—simultaneous urea cycle activation (ornithine→CPS-1) and glutamine synthesis (aspartate/ornithine→glutamate→glutamine synthetase)—demonstrates concentration-dependent beneficial effects in preclinical models of NAFLD/NASH, including: reduced hepatocyte NH₃ release, modulation of fatty acid import/transport genes (cd36, cpt1) and synthesis genes (fasn, scd1, ACC1), reconstitution of depolarized mitochondrial membrane potential, and favorable modulation of AMPK-α/PGC1α energy balance regulators at ≤40 mM [1]. LOLA also prevents cirrhosis-related sarcopenia, preserving skeletal muscle ammonia-clearing capacity [2]. Procurement rationale: pharmaceutical companies developing combination therapies for metabolic liver disease or sarcopenia in cirrhosis should consider LOLA as an active pharmaceutical ingredient with a dual-mechanism, multi-target profile backed by over 50 years of clinical safety data.

Quote Request

Request a Quote for Ornithylaspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.